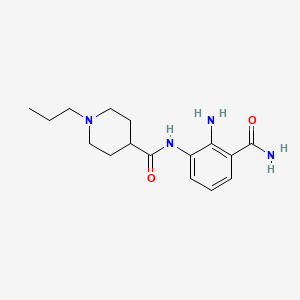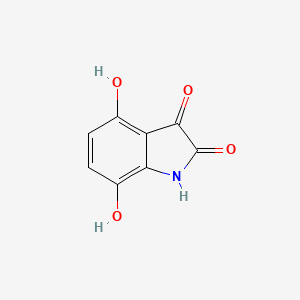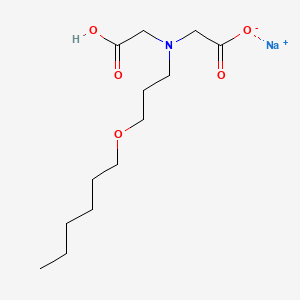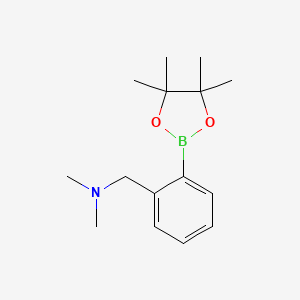
N-(2-Amino-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Amino-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide, commonly referred to as N-PCP, is a synthetic compound that has a variety of applications in both laboratory and industrial settings. N-PCP has been studied in a variety of scientific fields, including biochemistry, pharmacology, and biotechnology, due to its unique properties and potential for use in a range of applications.
Wissenschaftliche Forschungsanwendungen
N-PCP has been studied in a variety of scientific fields due to its potential for use in a range of applications. In biochemistry, N-PCP has been used to study the structure and function of enzymes, as well as the interactions between proteins and other biomolecules. In pharmacology, N-PCP has been studied for its potential to act as an agonist or antagonist of certain receptors in the body. In biotechnology, N-PCP has been used to study the effects of gene expression and protein synthesis.
Wirkmechanismus
The exact mechanism of action of N-PCP is not fully understood. However, it is believed that N-PCP binds to specific receptors in the body, resulting in changes in the activity of certain enzymes and other proteins. These changes can then lead to a variety of effects, depending on the receptor to which N-PCP binds.
Biochemical and Physiological Effects
N-PCP has been studied for its potential to affect a variety of biochemical and physiological processes. In laboratory studies, N-PCP has been shown to affect the activity of certain enzymes, including proteases and kinases. It has also been shown to affect the expression of certain genes, as well as the synthesis of certain proteins. Furthermore, N-PCP has been studied for its potential to affect the activity of certain receptors, including opioid receptors, which can lead to changes in pain perception and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-PCP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a low cost, and is stable in a variety of conditions. Furthermore, it can be used in a variety of experiments, including those involving gene expression, protein synthesis, and enzyme activity. However, N-PCP also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic in high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
N-PCP has potential for use in a variety of applications, including drug development and pharmaceutical research. Additionally, it could be used to study the structure and function of proteins, as well as their interactions with other biomolecules. Furthermore, N-PCP could be used to study the effects of gene expression and protein synthesis, as well as the effects of certain receptors in the body. Finally, N-PCP could be used to develop new drugs or treatments for a variety of diseases and conditions.
Synthesemethoden
N-PCP is typically synthesized via a multi-step process that involves the reaction of 2,3-diaminopropionic acid with 4-chlorobenzoyl chloride in the presence of a base. This reaction yields the intermediate compound N-(2-chloro-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide, which is then further hydrolyzed to yield N-PCP. This synthesis method is relatively simple and can be completed in a few hours.
Eigenschaften
IUPAC Name |
N-(2-amino-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-2-8-20-9-6-11(7-10-20)16(22)19-13-5-3-4-12(14(13)17)15(18)21/h3-5,11H,2,6-10,17H2,1H3,(H2,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONHJRNAKAPLLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)C(=O)NC2=CC=CC(=C2N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furan, tetrahydro-2-(1-methylethyl)-5-[(methylthio)methyl]-, cis- (9CI)](/img/no-structure.png)

![3-[[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenyl]azo]benzenesulfonic acid sodium salt](/img/structure/B590705.png)





![2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B590719.png)
